2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine
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Description
The compound “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” is a chemical with the molecular formula CHO . Another similar compound, “4,4’- [1,4-Phenylenebis (oxy)]bis [3- (trifluoromethyl)aniline]” also known as DABTF, is an organic compound used as an intermediate for dyes and optical materials .
Synthesis Analysis
The synthesis of DABTF is usually obtained by reacting 1,4-dihydrophenoxybenzylamine with trifluoromethyl aniline under specific conditions .Molecular Structure Analysis
The molecular structure of “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” has an average mass of 226.183 Da and a Monoisotopic mass of 226.047745 Da . The molecular structure of “Benzenamine, 2,2’-[1,4-phenylenebis(oxy)]bis-” has a molecular weight of 292.33 .Physical And Chemical Properties Analysis
The compound “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” has an average mass of 226.183 Da and a Monoisotopic mass of 226.047745 Da . DABTF is a white to almost white crystalline powder .Mechanism of Action
Safety and Hazards
DABTF is a chemical that should be handled safely and with appropriate protective equipment such as gloves, goggles, and lab coats. It should be stored in a dry, cool, and well-ventilated place, away from heat, open flames, and oxidizing agents . It is harmful if swallowed, in contact with skin, or if inhaled .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] involves the reaction of 1,4-phenylenediamine with 2,3,5,6-tetrafluoropyridine-4-carboxylic acid followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "1,4-phenylenediamine", "2,3,5,6-tetrafluoropyridine-4-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 1,4-phenylenediamine (1.0 eq) in methanol and add 2,3,5,6-tetrafluoropyridine-4-carboxylic acid (1.2 eq) to the solution.", "Step 2: Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add sodium triacetoxyborohydride (1.5 eq) to the solution.", "Step 4: Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding acetic acid to the solution.", "Step 6: Extract the product with diethyl ether and wash the organic layer with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
CAS RN |
85633-06-3 |
Molecular Formula |
C33H48N8O2 |
Origin of Product |
United States |
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